molecular formula C8H12N2O2 B064309 ethyl 2-(1H-imidazol-1-yl)propanoate CAS No. 191725-71-0

ethyl 2-(1H-imidazol-1-yl)propanoate

Cat. No. B064309
Key on ui cas rn: 191725-71-0
M. Wt: 168.19 g/mol
InChI Key: CYVJITQMDSKHKF-UHFFFAOYSA-N
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Patent
US06133303

Procedure details

A suspension of 16.0 g (0.4 mol) of NaH.oil (60%) was washed with hexane to remove the oil and then resuspended in 400 mL of THF. This was then treated dropwise with a solution of 27.23 g (0.4 mol) of imidazole in 150 mL of THF and then refluxed for 1 hour. This was then treated dropwise with a solution of 72.4 g (0.4 mol) of ethyl 2-bromopropanoate in 100 mL of THF and the mixture heated at reflux for 2.5 hours. The mixture was filtered and the solvent removed under reduced pressure. The residue was taken up in Et2O and washed with H2O, then saturated NaCl. Drying over MgSO4 and treatment with charcoal gave the crude product. This was triturated with pentane and the pentane removed under reduced pressure to give 38.56 g (57.3% yield) of the product as an oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 169 (M+H+).
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
27.23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
72.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
57.3%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.Br[CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1COCC1>[N:3]1([CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
27.23 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
72.4 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
oil (60%) was washed with hexane
CUSTOM
Type
CUSTOM
Details
to remove the oil
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4 and treatment with charcoal
CUSTOM
Type
CUSTOM
Details
gave the crude product
CUSTOM
Type
CUSTOM
Details
This was triturated with pentane
CUSTOM
Type
CUSTOM
Details
the pentane removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 38.56 g
YIELD: PERCENTYIELD 57.3%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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